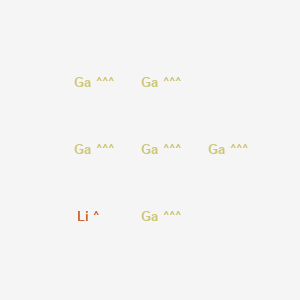![molecular formula C9H15BrO2 B14290997 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane CAS No. 121693-20-7](/img/structure/B14290997.png)
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom, an oxane ring, and a but-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane typically involves the bromination of an appropriate precursor molecule. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different oxane derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the double bond in the but-2-en-1-yloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated oxane derivative.
Aplicaciones Científicas De Investigación
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane exerts its effects depends on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution or elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-butanone: Another brominated compound with different reactivity due to the presence of a carbonyl group.
2-Bromo-3-methylbutane: A similar brominated compound but with a different alkyl group attached to the bromine atom.
Uniqueness
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is unique due to its combination of an oxane ring and a but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.
Propiedades
Número CAS |
121693-20-7 |
|---|---|
Fórmula molecular |
C9H15BrO2 |
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
3-bromo-2-but-2-enoxyoxane |
InChI |
InChI=1S/C9H15BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
CYEZOAFDSRYUAU-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1C(CCCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
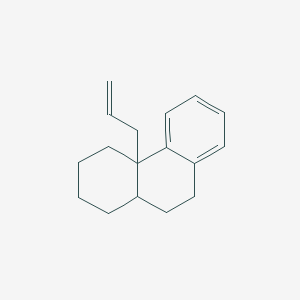
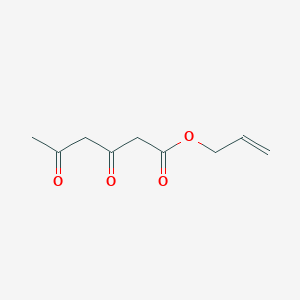
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
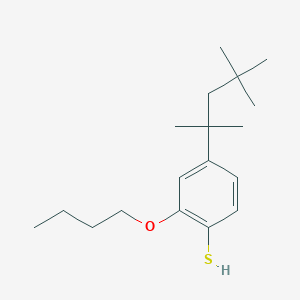
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
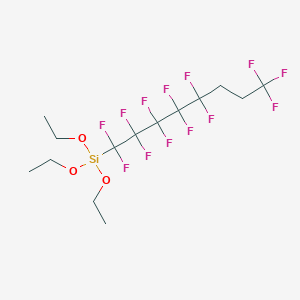
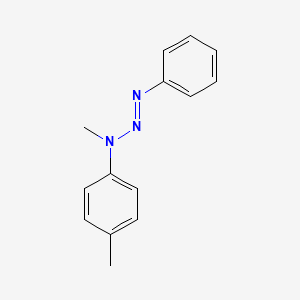
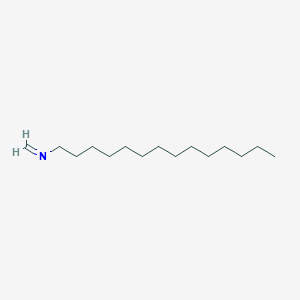
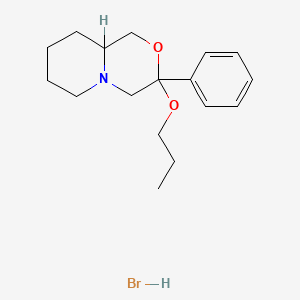

![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

